N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide
Description
General Overview of Sulfonamides as Bioactive Scaffolds and Chemical Probes
The sulfonamide functional group, characterized by a -SO₂NH- moiety, is a cornerstone in the field of medicinal chemistry. Compounds bearing this group, known as sulfonamides, have a rich history, beginning with the discovery of their antibacterial properties, which heralded the dawn of the antibiotic age. juniperpublishers.com Beyond their use as "sulfa drugs," sulfonamides have emerged as versatile bioactive scaffolds. Their ability to mimic the transition state of enzymatic reactions and to bind to various biological targets has led to their incorporation into a wide array of therapeutic agents. juniperpublishers.com These include diuretics, antidiabetic agents, and treatments for epilepsy and Parkinson's disease. juniperpublishers.com The physicochemical properties of the sulfonamide group, such as its hydrogen bonding capabilities and tetrahedral geometry, contribute to its strong interactions with protein residues in receptor binding sites. mdpi.com This makes sulfonamide-containing molecules valuable as chemical probes for exploring biological systems and identifying new drug targets.
Significance of N-Arylbenzenesulfonamide Derivatives in Chemical Biology and Drug Discovery Research
Within the extensive sulfonamide family, N-arylbenzenesulfonamide derivatives represent a particularly significant subclass. These compounds, where the sulfonamide nitrogen is attached to an aromatic ring, have demonstrated a broad spectrum of biological activities. Their structural framework allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. Researchers have extensively explored N-arylbenzenesulfonamide derivatives for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. vulcanchem.com For instance, certain derivatives have shown potent inhibitory activity against carbonic anhydrase IX, an enzyme overexpressed in many solid tumors, highlighting their potential in oncology. nih.gov Furthermore, the introduction of different substituents on the aryl rings can significantly influence their lipophilicity and electronic properties, which in turn affects their biological activity and pharmacokinetic properties.
Scope and Research Focus of the N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide Motif as a Key Structural Element
The specific motif, this compound, combines several key structural features that are of interest in chemical biology and drug discovery. The 4-bromophenyl group is a common substituent in medicinal chemistry, known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. The presence of the bromine atom also introduces a potential site for further chemical modification and can influence binding affinity through halogen bonding. The 4-tert-butylbenzenesulfonamide (B193189) portion provides a bulky, lipophilic group that can occupy hydrophobic pockets in target proteins.
While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest a strong potential for biological activity. Research on analogous compounds, such as those with a methyl group instead of a tert-butyl group, indicates that this class of molecules is actively being investigated for various therapeutic applications. The focus of research on this and related motifs is often directed towards the development of selective enzyme inhibitors and agents targeting specific pathways involved in diseases like cancer and microbial infections. mdpi.comfrontiersin.org
Interactive Data Tables
Below are interactive tables summarizing key information for related compounds, which can provide insights into the expected properties of this compound.
Table 1: Physicochemical Properties of Related Sulfonamides
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N-(4-Bromophenyl)-4-methylbenzenesulfonamide | 32857-48-0 | C₁₃H₁₂BrNO₂S | 326.21 |
| 4-tert-Butylbenzenesulfonamide | 6292-59-7 | C₁₀H₁₅NO₂S | 213.30 |
| N-(4-bromophenyl)-3-nitrobenzenesulfonamide | 6126-42-7 | C₁₂H₉BrN₂O₄S | 357.18 |
Properties
IUPAC Name |
N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-16(2,3)12-4-10-15(11-5-12)21(19,20)18-14-8-6-13(17)7-9-14/h4-11,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVKCIXABGKYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies
Direct Synthesis of N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide
The most straightforward and conventional method for synthesizing N-arylbenzenesulfonamides involves the direct formation of the sulfonamide bond between two pre-functionalized aromatic precursors. This approach is characterized by its efficiency and reliance on well-established chemical transformations.
Core Sulfonamide Bond Formation via Sulfonylation Reactions
The cornerstone of direct sulfonamide synthesis is the sulfonylation reaction, a process that creates the robust nitrogen-sulfur (N-S) bond. The most common and widely practiced method involves the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.org In the context of this compound, this translates to the condensation of 4-tert-butylbenzenesulfonyl chloride with 4-bromoaniline (B143363).
This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. researchgate.net The amine's nucleophilic nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfonamide linkage.
Table 1: Key Components in Direct Sulfonylation
| Role | Chemical Compound | Structure |
|---|---|---|
| Sulfonyl Component | 4-tert-Butylbenzenesulfonyl chloride | ClS(=O)(=O)c1ccc(cc1)C(C)(C)C |
| Amine Component | 4-Bromoaniline | Nc1ccc(Br)cc1 |
| Base (Example) | Pyridine | c1ccncc1 |
| Product | this compound | CC(C)(C)c1ccc(cc1)S(=O)(=O)Nc2ccc(Br)cc2 |
Introduction of the 4-Bromophenyl Moiety
The 4-bromophenyl group in the target molecule is introduced via the amine precursor, 4-bromoaniline. wikipedia.org This commercially available compound serves as the nitrogen source in the sulfonylation reaction. ijcce.ac.irchemicalbook.com The presence of the bromine atom on the aniline (B41778) ring is generally well-tolerated under standard sulfonylation conditions. The selection of 4-bromoaniline is a critical strategic choice, directly incorporating the desired halogen substituent into the final molecular framework. researchgate.net
Incorporation of the 4-tert-Butylbenzene Moiety
The 4-tert-butylbenzene portion of the molecule originates from the electrophilic precursor, 4-tert-butylbenzenesulfonyl chloride. pharmaffiliates.comnih.gov The synthesis of this key intermediate typically begins with 4-tert-butylbenzene. The process involves two primary steps:
Sulfonation : 4-tert-butylbenzene is reacted with a sulfonating agent, such as fuming sulfuric acid (oleum) or chlorosulfonic acid, to produce 4-tert-butylbenzenesulfonic acid. google.comprepchem.com
Chlorination : The resulting sulfonic acid is then treated with a chlorinating agent, like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to convert the sulfonic acid group (-SO₃H) into the more reactive sulfonyl chloride group (-SO₂Cl). google.comchemicalbook.comorgsyn.org
The successful synthesis and purification of 4-tert-butylbenzenesulfonyl chloride are crucial for the high-yield production of the final product in the subsequent sulfonylation step.
Modular Synthesis Approaches for N-Arylbenzenesulfonamide Derivatives
Modular synthesis provides a flexible and powerful alternative to direct synthesis, allowing for the construction of complex molecules in a stepwise fashion. These methods are particularly valuable for creating libraries of related compounds for research and development, as different molecular fragments can be "clicked" together using strategic coupling reactions.
Multi-Step Reaction Sequences and Strategic Coupling Reactions
Modern synthetic organic chemistry offers powerful tools for forming carbon-nitrogen (C-N) and nitrogen-sulfur (N-S) bonds through transition metal-catalyzed cross-coupling reactions. These methods provide a modular way to construct N-arylbenzenesulfonamides, potentially offering milder conditions and broader substrate scope compared to traditional methods.
Two prominent examples of such strategic couplings for forming the N-aryl bond are:
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a versatile method for forming C-N bonds. acsgcipr.org In a modular approach to the target molecule, one could couple 4-tert-butylbenzenesulfonamide (B193189) with an aryl halide like 1,4-dibromobenzene (B42075) or 4-bromoiodobenzene. This forms the N-S bond first, followed by the key C-N bond formation. thieme-connect.comresearchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov
Chan-Lam Coupling : This copper-catalyzed reaction couples boronic acids with N-H containing compounds, including sulfonamides. organic-chemistry.org A possible modular route would involve reacting 4-tert-butylbenzenesulfonamide with 4-bromophenylboronic acid. The Chan-Lam coupling is often noted for its ability to be performed under mild conditions, sometimes even in the presence of air. nih.govorganic-chemistry.orgdigitellinc.com
Table 2: Comparison of Modular Coupling Strategies for C-N Bond Formation
| Reaction Name | Metal Catalyst | Key Reactants | Bond Formed |
|---|---|---|---|
| Buchwald-Hartwig | Palladium (Pd) | Sulfonamide + Aryl Halide | Aryl-Nitrogen |
| Chan-Lam | Copper (Cu) | Sulfonamide + Aryl Boronic Acid | Aryl-Nitrogen |
Catalytic Approaches for Carbon-Carbon Bond Formation (e.g., Suzuki Coupling)
While the aforementioned coupling reactions build the C-N bond, other catalytic methods are essential for constructing the carbon skeletons of the precursors themselves. The Suzuki-Miyaura coupling reaction is a preeminent tool for forming carbon-carbon (C-C) bonds. youtube.com
In a modular synthesis of this compound or its derivatives, the Suzuki coupling would not form the final sulfonamide bond but would be used to build more complex aryl precursors before the sulfonylation or C-N coupling step. mdpi.com For instance, if a more substituted analog were desired, one could start with a simpler dihaloarene, perform a selective Suzuki coupling to install a group of interest, and then use the remaining halide as a handle for a subsequent Buchwald-Hartwig amination with a sulfonamide. nih.gov
This strategy allows for immense flexibility in molecular design. One can build complex aryl fragments first and then link them via the sulfonamide bridge. For example, 4-bromobenzoyl chloride can be used in Suzuki couplings with phenylboronic acid to create aryl ketones, demonstrating how C-C bond formation can precede other transformations. mdpi.com This modularity is a cornerstone of modern pharmaceutical and materials chemistry. researchgate.net
Functionalization and Structural Diversification Strategies on the Benzenesulfonamide (B165840) Scaffold
The benzenesulfonamide scaffold is a versatile platform in drug discovery, amenable to various functionalization and structural diversification strategies to modulate its physicochemical and pharmacological properties. mdpi.com These strategies often target different positions on the molecule, including the sulfonamide nitrogen, the phenyl ring of the benzenesulfonamide, and the appended aryl group.
One common approach involves modifications on the sulfonamide moiety, which are often well-tolerated. nih.gov The acidic nature of the sulfonamide proton allows for substitutions that can influence the molecule's binding affinity and selectivity for its biological targets. chemicalbook.com For instance, the introduction of various substituents can alter the electronic properties and steric profile of the molecule, leading to enhanced interactions with specific enzymes or receptors. nih.gov
Functionalization of the aromatic rings is another key strategy. For the benzenesulfonamide core, substitutions on the phenyl ring can significantly impact biological activity. The introduction of fluorine atoms, for example, has been explored to create substituted tri- and tetrafluorobenzenesulfonamides, which have shown potent and isoform-selective inhibitory activity against carbonic anhydrases. nih.gov Variations of substituents at different positions on the ring can yield compounds with a broad range of binding affinities. nih.gov
Furthermore, diversification can be achieved by incorporating entirely new heterocyclic systems. The benzenesulfonamide nucleus has been successfully coupled with functionalized imidazole (B134444) derivatives. mdpi.com This strategy aims to combine the established pharmacophoric features of the benzenesulfonamide with the diverse biological activities associated with imidazole-containing molecules. mdpi.com Such modifications can improve properties like membrane permeability by introducing hydrophobic groups. mdpi.com For example, a study focused on creating novel benzenesulfonamide derivatives bearing substituted imidazoles to target multidrug-resistant mycobacteria. mdpi.com
Another diversification strategy involves the "tail approach," where different chemical moieties are appended to the core structure. This can modulate isoform specificity, for instance, in carbonic anhydrase inhibitors. nih.gov Structural studies have shown that while the core benzenesulfonamide group often dictates the primary binding, the appended "tail" groups can fine-tune the interactions and lead to selectivity for different isoforms of an enzyme. nih.gov This approach has been used to design inhibitors with nanomolar affinities for several carbonic anhydrase isoforms. nih.gov
These strategies collectively highlight the chemical tractability of the benzenesulfonamide scaffold, allowing for the generation of large libraries of diverse compounds for screening and optimization in drug discovery programs. nih.govresearchgate.net
Synthesis of Analogues and Homologues Incorporating the Benzenesulfonamide Moiety
The synthesis of analogues and homologues of this compound typically involves the reaction between a substituted benzenesulfonyl chloride and an appropriate aniline derivative. The core reaction for forming the sulfonamide bond is robust and allows for a wide variety of substituents on both aromatic rings.
A general synthetic route involves the preparation of a substituted benzenesulfonyl chloride, which is then reacted with an aniline in the presence of a base. For instance, the synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides was achieved by reacting the corresponding nitrobenzenesulfonyl chloride with p-anisidine (B42471) in an aqueous solution of sodium carbonate. mdpi.com
More complex analogues have been synthesized to explore structure-activity relationships. For example, a series of benzoylthioureido benzenesulfonamide derivatives were prepared. tandfonline.com The synthesis involved reacting a freshly prepared benzoyl isothiocyanate derivative with compounds like ethyl 4-aminobenzoate. tandfonline.com
In the development of anti-influenza agents, disubstituted benzenesulfonamide analogues were designed and synthesized. nih.gov One approach involved a Sandmeyer reaction on an aniline derivative to produce the corresponding benzenesulfonyl chloride, which was then treated with ammonia. This was followed by a copper-catalyzed cross-coupling reaction to link the benzenesulfonamide with another molecular fragment. nih.gov
The synthesis of benzenesulfonamide-bearing imidazole derivatives provides another example of analogue synthesis. mdpi.com These compounds were prepared through multi-step sequences, often involving the construction of the imidazole ring followed by its attachment to the benzenesulfonamide moiety. The specific functional groups on the imidazole and the benzene (B151609) rings were varied to create a library of compounds for biological evaluation. mdpi.com
The table below presents examples of synthesized benzenesulfonamide analogues and their reported yields and melting points, illustrating the diversity of structures that can be accessed.
| Compound Name | Yield (%) | Melting Point (°C) |
| 3-(4-Methylbenzamido)-N-((4-sulfamoylphenyl)carbamothioyl)benzamide | 80% | 210–212 |
| 4-(3-(4–(4-Methylbenzamido)benzoyl)thioureido)benzoic acid | 78% | 254–256 |
| Ethyl 4–(3-(4-isobutyramidobenzoyl)thioureido)benzoate | 75% | 245–247 |
| 3-(2-(ethylthio)-4-phenyl-1H-imidazol-1-yl)benzenesulfonamide | 75% | 160–161 |
| 3-(2-(methylthio)-4-(4-nitrophenyl)-1H-imidazol-1-yl)benzenesulfonamide | 79% | 204–205 |
| 3-(4-(4-cyanophenyl)-2-(methylthio)-1H-imidazol-1-yl)benzenesulfonamide | 70% | 192–193 |
| 3-(4-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-1-yl)benzenesulfonamide | 81% | 162–163 |
| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | 85.84% | 182–183 |
| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | 79.65% | 133–134 |
| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | 17.83% | 85–86 |
This table is generated from data found in scientific literature. mdpi.commdpi.comtandfonline.com
These synthetic efforts demonstrate the feasibility of generating a wide range of benzenesulfonamide analogues with diverse structural features, which is crucial for the systematic exploration of their chemical and biological properties.
Medicinal Chemistry and Ligand Design Principles
Role of the Benzenesulfonamide (B165840) Scaffold in Lead Identification and Optimization
The benzenesulfonamide moiety is a highly versatile and privileged scaffold in drug discovery, forming the structural core of numerous therapeutic agents. nih.govcitedrive.comresearchgate.net Its significance stems from its presence in a multitude of Food and Drug Administration (FDA)-approved drugs targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions. nih.govcitedrive.comresearchgate.net The sulfonamide functional group is a key structural motif in many biologically active compounds, often serving as a crucial zinc-binding group (ZBG) that interacts with metalloenzymes. nih.govrsc.org
A primary advantage of the benzenesulfonamide scaffold in lead identification and optimization is its synthetic tractability. The structure allows for extensive and systematic chemical modifications at two key positions: the aromatic ring and the sulfonamide nitrogen. This versatility enables the creation of large, diverse chemical libraries for high-throughput screening, which is a cornerstone of modern lead discovery. researchgate.nettandfonline.com By synthesizing and evaluating numerous analogs, medicinal chemists can systematically probe the structure-activity relationships (SAR) to identify initial "hit" compounds and optimize them into potent and selective "lead" candidates. nih.gov
Research has repeatedly demonstrated that modifications to this scaffold can profoundly influence biological activity. For instance, benzenesulfonamide derivatives have been developed as potent inhibitors for a range of enzymes, including acetylcholinesterase, α-glycosidase, and various carbonic anhydrase (CA) isoforms. tandfonline.comnih.gov The strategic addition of different functional groups, such as halogens or hydroxyl groups, to the benzene (B151609) ring has been shown to enhance the inhibitory potency of these compounds. tandfonline.com This adaptability makes the benzenesulfonamide scaffold an invaluable tool for optimizing pharmacokinetic and pharmacodynamic properties during the drug development process.
| Benzenesulfonamide Derivative Class | Target Enzyme/Protein | Therapeutic Area | Reference |
|---|---|---|---|
| Ureido-substituted benzenesulfonamides (e.g., SLC-0111) | Carbonic Anhydrase IX (CA IX) | Anticancer | nih.gov |
| Thiazolone-based benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | Anticancer, Antimicrobial | rsc.org |
| Benzenesulfonamide analogs with hydrazinyl moiety | Tropomyosin receptor kinase A (TrkA) | Anticancer (Glioblastoma) | nih.gov |
| Hydroxamic acid-benzenesulfonamide hybrids | Metallo-β-lactamases (MβLs) | Antibiotic Resistance | nih.gov |
| Pyrrole/pyrimidine-bearing benzenesulfonamides | Carbonic Anhydrase Isoforms (hCA IX, hCA XII) | Anticancer | nanobioletters.com |
Rational Design Strategies for Sulfonamide-Based Ligands
The development of modern sulfonamide-based therapeutics relies heavily on rational design strategies that leverage a deep understanding of the target's three-dimensional structure and binding site characteristics. nih.govresearchgate.net These approaches move beyond random screening to the deliberate design of molecules with enhanced potency, selectivity, and drug-like properties.
A prominent and successful strategy in this area is the "tail approach". rsc.org This method involves appending various chemical moieties, or "tails," to the core benzenesulfonamide scaffold. acs.orgresearchgate.net The design principle is that the sulfonamide group itself acts as an anchor by binding to a key feature of the active site (often a zinc ion), while the attached tails extend to interact with surrounding regions of the binding pocket. rsc.orgacs.org Because these outer regions often differ significantly between enzyme isoforms, this strategy is particularly effective for developing highly selective inhibitors. For example, inhibitors that are selective for the tumor-associated carbonic anhydrase IX over other isoforms have been successfully designed using this approach. rsc.orgnih.gov
Structure-activity relationship (SAR) studies are integral to the rational design process, providing crucial information on how specific structural modifications affect biological activity. nih.govnih.govresearchgate.net These studies involve synthesizing a series of related compounds—for instance, by varying the substituents on the phenyl rings of a molecule like N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide—and measuring their inhibitory effects. nih.gov
Computational chemistry plays a vital role in modern rational design. researchgate.net Techniques such as molecular docking are used to predict how a designed ligand will bind to its target protein, helping to prioritize which compounds to synthesize. tandfonline.comnih.gov Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational tool that builds mathematical models to correlate chemical structures with biological activity, further guiding the design of new and more potent derivatives. nih.govnanobioletters.com
| Derivative Series | Target | Design Strategy | Key Finding | Reference |
|---|---|---|---|---|
| RN-9893 Analogues | TRPV4 | SAR study on benzenesulfonamide core | Modifications led to a 4.5-fold increase in inhibitory potency (IC50 = 0.46 µM). | nih.gov |
| Cyclic Urea (B33335) Benzenesulfonamides | Vibrio cholerae CAs | Varying linker flexibility | A rigid cyclic urea linker resulted in nanomolar inhibition (KI = 4.7 nM) and high selectivity. | tandfonline.com |
| Triazole-linked Benzenesulfonamides | Carbonic Anhydrases (hCA IX, hCA XII) | Click chemistry for tail diversity | Resulted in potent inhibitors with subnanomolar to low nanomolar activity (KI = 0.8 - 1.5 nM). | nih.gov |
| Thiazolone-Benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | Bioisosteric replacement of urea linker | Compound 4h showed excellent enzyme inhibition (IC50 = 10.93 nM). | rsc.org |
Scaffold Hopping and Bioisosteric Replacements in Sulfonamide Chemistry
In the quest for novel drug candidates with improved properties, medicinal chemists employ advanced strategies like scaffold hopping and bioisosteric replacement. nih.gov Scaffold hopping involves replacing the central core of a known active molecule with a structurally different scaffold while aiming to retain or improve biological activity. uniroma1.itresearchgate.net This technique is valuable for generating new chemical entities that may possess more favorable pharmacokinetic profiles, novel intellectual property status, or different secondary pharmacology. uniroma1.it
Bioisosterism is the practice of substituting one atom or functional group for another with similar physical and chemical properties, with the goal of maintaining the desired biological activity. researchgate.netnih.gov This is a more conservative approach than scaffold hopping but is fundamental to lead optimization. researchgate.netresearchgate.net In sulfonamide chemistry, the sulfonamide group itself is considered a classic bioisostere of a carboxylic acid. researchgate.net
These strategies are frequently applied to the benzenesulfonamide framework. For example, researchers have explored replacing flexible linkers within a sulfonamide-based inhibitor with more rigid cyclic structures to enhance binding affinity and selectivity. In one study, a flexible ureido linker in a benzenesulfonamide carbonic anhydrase inhibitor was incorporated into a more rigid imidazolidin-2-one cycle. nih.gov This modification, a form of scaffold hopping or constrained analog design, resulted in a different isoform selectivity profile compared to the original lead compound. nih.gov
Another example involved the bioisosteric replacement of a known urea linker in a series of anticancer sulfonamides with a 4-thiazolone ring. rsc.org This change led to the discovery of potent inhibitors of carbonic anhydrase IX, demonstrating that significant structural changes to the linker region can be well-tolerated and can even enhance activity. rsc.org These strategies highlight the plasticity of drug-target interactions and provide pathways to escape from undesirable chemical space or to discover next-generation therapeutics.
| Original Scaffold/Group | Bioisosteric Replacement/Hop | Target Class | Outcome | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Sulfonamide | Various enzymes | Common replacement to improve cell permeability and metabolic stability. | researchgate.net |
| Flexible Ureido Linker | Rigid Imidazolidin-2-one Cycle | Carbonic Anhydrases | Altered the isoform selectivity profile. | nih.gov |
| Flexible Ureido Linker | 4-Thiazolone Ring | Carbonic Anhydrase IX | Maintained or enhanced inhibitory potency against the target. | rsc.org |
| Secondary Sulfonamide | Tertiary Sulfonamide | NLRP3 Inflammasome | Minimal effect on inhibitory potency, allowing for modification of physicochemical properties. | nih.gov |
Molecular Interactions and Biological Target Engagement in Vitro Studies
Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Inhibition Research
Dual Inhibition Characteristics
Currently, there is a lack of specific data in publicly accessible scientific literature that details the dual inhibition characteristics of N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide. Further research is required to ascertain whether this compound exhibits inhibitory activity against multiple biological targets simultaneously.
Enzymatic Activity Modulation (In Vitro)
Detailed in vitro studies characterizing the modulation of specific enzymatic activities by this compound are not extensively documented in the available scientific literature. The potential for this compound to act as an enzyme inhibitor or activator remains an area for future investigation.
Progesterone (B1679170) Receptor Antagonism Mechanisms (Non-Steroidal Ligands)
While direct studies on this compound as a progesterone receptor (PR) antagonist are not available, research into structurally related N-(4-phenoxyphenyl)benzenesulfonamide derivatives has identified this chemical class as a promising scaffold for non-steroidal PR antagonists. nih.govnih.govnih.gov These related compounds have been shown to exhibit PR antagonistic activity, suggesting that the benzenesulfonanilide skeleton could serve as a novel framework for the development of such agents. nih.govnih.govnih.gov The mechanism of these related antagonists involves inhibiting the formation of the active conformation of the progesterone receptor. nih.gov Given the structural similarities, it is hypothesized that this compound might also interact with the progesterone receptor, but this requires experimental validation.
Nor Leucine-rich P-loop containing (NLRP3) Inflammasome Inhibition Pathways
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering inflammatory responses. nih.govnih.govgoogle.com Its activation leads to the maturation and release of pro-inflammatory cytokines. nih.govresearchgate.net The development of small molecule inhibitors targeting the NLRP3 inflammasome is an active area of research for various inflammatory diseases. nih.govnih.gov However, there is currently no specific information available in the scientific literature that describes the inhibitory pathways of this compound on the NLRP3 inflammasome.
Histamine (B1213489) H3 Receptor Antagonism Profiles
The histamine H3 receptor (H3R) is primarily found in the central nervous system and acts as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. nih.govnih.govresearchgate.net Compounds containing a 4-tert-butylphenoxy scaffold have been investigated as histamine H3 receptor antagonists. mdpi.com This structural motif is present in this compound. Research on related compounds with this scaffold has shown potential for H3R antagonism, which can influence the release of neurotransmitters like dopamine (B1211576) and acetylcholine (B1216132). mdpi.com However, the specific antagonism profile of this compound at the histamine H3 receptor has not been reported.
Acetylcholinesterase (AChE) Inhibition and Alzheimer's Research Implications
Acetylcholinesterase (AChE) is a key enzyme in the breakdown of the neurotransmitter acetylcholine. nih.govnih.govdntb.gov.ua Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it helps to increase the levels of acetylcholine in the brain. nih.govnih.govdntb.gov.ua While the field of Alzheimer's research is actively exploring novel AChE inhibitors, there is no specific data available to indicate that this compound possesses acetylcholinesterase inhibitory activity. nih.govnih.govdntb.gov.uaresearchgate.netmdpi.com
Tubulin Polymerization Inhibition and Antimitotic Research
Tubulin polymerization is a critical process for the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.govnih.gov The inhibition of tubulin polymerization can disrupt cell division, making it a target for anticancer drug development. nih.govnih.gov Compounds that interfere with this process are known as antimitotic agents. nih.govnih.gov At present, there is no scientific evidence to suggest that this compound inhibits tubulin polymerization or has any antimitotic activity.
No Publicly Available Research Found for this compound in the Context of Specified Biological Targets
Following a comprehensive review of publicly accessible scientific literature and research databases, no specific in vitro studies have been identified for the chemical compound This compound in relation to the following biological targets and applications:
Dihydrofolate Reductase (DHFR) and Dihydropteroate (B1496061) Synthase (DHPS) Inhibition: There is no available research detailing the inhibitory activity of this compound against either dihydrofolate reductase or dihydropteroate synthase. While the broader class of sulfonamides is known to inhibit DHPS, specific kinetic data or inhibition constants for this particular compound are not documented in the reviewed literature.
Angiotensin II Type 2 (AT2) Receptor Binding and Antagonism: No studies were found that investigate the binding affinity or antagonistic potential of this compound at the Angiotensin II Type 2 (AT2) receptor.
Covalent Protein Modification and Chemoproteomics Applications (as an N-Acyl-N-Aryl Sulfonamide - ArNASA): There is no evidence to suggest that this compound has been developed or utilized as a lysine-reactive chemical probe within the ArNASA class. Consequently, no data exists on its labeling kinetics or its application in the irreversible inhibition of enzymes or other proteins.
The absence of specific research on this compound for the outlined topics prevents the generation of a detailed scientific article as requested. The available information on the broader chemical classes (sulfonamides, ArNASAs) cannot be attributed to this specific compound without direct experimental evidence. Therefore, the subsequent sections of the requested article cannot be completed based on current scientific knowledge.
Structure Activity Relationship Sar and Structure Target Relationship Str Analysis
Impact of Substituent Modifications on Biological Activity and Selectivity
Influence of Halogenation (e.g., Bromine) on Binding Affinity
The presence of a bromine atom at the para-position of the N-phenyl ring is a critical determinant of the molecule's interaction with its biological targets. Halogenation, in general, can influence a compound's lipophilicity, electronic properties, and ability to form halogen bonds, all of which can impact binding affinity. In the context of benzenesulfonamide (B165840) inhibitors of carbonic anhydrases (CAs), for instance, the introduction of halogen atoms on the aromatic ring can affect the orientation of the molecule within the enzyme's active site. While specific binding affinity data for N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide is not extensively available in public literature, studies on analogous N-(halophenyl)-benzenesulfonamides suggest that the position and nature of the halogen can significantly modulate inhibitory potency. For example, in some series of CA inhibitors, a 4-bromo substitution has been shown to contribute favorably to binding, potentially through hydrophobic interactions and the formation of halogen bonds with specific residues in the active site.
Effect of Aromatic and Aliphatic Substituents (e.g., tert-Butyl)
In the context of carbonic anhydrase inhibitors, the "tail" approach in drug design emphasizes the role of substituents on the benzenesulfonamide scaffold in achieving isoform selectivity. The tert-butyl group, as a bulky hydrophobic tail, can interact with non-conserved amino acid residues located at the rim of the active site cavity, leading to selective inhibition of certain CA isoforms over others. While direct experimental data for this compound is limited, the well-established principles of SAR in medicinal chemistry suggest that this group is crucial for optimizing van der Waals interactions and improving the compound's lipophilic character, which can be advantageous for cellular permeability and target engagement.
Linker Region Modifications and Their Pharmacological Consequences
The sulfonamide group in this compound acts as a key linker, connecting the two substituted phenyl rings. Modifications to this linker region, such as altering its length, rigidity, or hydrogen-bonding capacity, can have profound pharmacological consequences. The geometry and electronic properties of the sulfonamide linker are critical for the correct positioning of the aromatic rings within the binding site of a target protein.
Studies on related N-phenylbenzenesulfonamide derivatives have shown that the introduction of different linker moieties can significantly impact biological activity. For example, replacing the sulfonamide with other functional groups or altering the substitution pattern on the nitrogen atom can change the molecule's three-dimensional shape and its ability to interact with key amino acid residues. The flexibility of the linker is another important factor; a more rigid linker may pre-organize the molecule into a favorable binding conformation, leading to higher affinity, but may also introduce steric clashes. Conversely, a more flexible linker might allow for induced-fit binding to a wider range of targets, potentially affecting selectivity. The specific orientation of the N-H bond within the sulfonamide linker is also crucial for forming hydrogen bonds that anchor the inhibitor to its target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to correlate the chemical structure of a series of compounds with their biological activity. For benzenesulfonamide derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their inhibitory potency against various targets, including carbonic anhydrases.
Hydrophobicity: Typically represented by logP, this descriptor is often positively correlated with activity, indicating the importance of hydrophobic interactions in binding. The tert-butyl group in the title compound would contribute significantly to this parameter.
Electronic Parameters: Descriptors such as Hammett constants (σ) for the substituents on the aromatic rings can quantify their electron-donating or electron-withdrawing effects. These electronic properties can influence the acidity of the sulfonamide NH group, which is crucial for its interaction with the zinc ion in the active site of metalloenzymes like carbonic anhydrase.
Steric Descriptors: Parameters like molar refractivity (MR) or Taft steric parameters (Es) can model the influence of the size and shape of substituents on binding. The bulky tert-butyl group and the bromine atom would have a significant impact on the steric profile of the molecule.
A hypothetical QSAR equation for a series of analogues of this compound might take the general form:
log(1/IC50) = c1(logP) + c2(σ) + c3(MR) + constant
Where the coefficients (c1, c2, c3) would be determined through statistical analysis of a dataset of compounds with varying substituents and their corresponding biological activities. Such a model could then be used to predict the activity of novel, unsynthesized derivatives and guide further optimization efforts.
Ligand Efficiency and Lipophilic Efficiency Analysis in Sulfonamide Series
Ligand efficiency (LE) and lipophilic efficiency (LipE) are valuable metrics in drug discovery for assessing the quality of a compound and its potential for development into a drug. These parameters normalize potency for molecular size and lipophilicity, respectively, allowing for a more rational comparison of compounds.
Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically the number of heavy atoms, HA). It is calculated as: LE = -ΔG / HA = (RT * lnK_i) / HA A higher LE value is generally desirable, as it indicates that the molecule achieves high affinity with a relatively small number of atoms, suggesting an efficient binding mode.
Lipophilic Efficiency (LipE): This metric assesses how effectively a compound's lipophilicity contributes to its potency. It is calculated as: LipE = pIC50 - logP A higher LipE value is preferred, as it suggests that the compound's potency is not solely driven by increasing lipophilicity, which can often lead to undesirable properties such as poor solubility, high metabolic clearance, and off-target toxicity.
While specific LE and LipE values for this compound are not published, we can analyze its structural components in the context of these metrics. The presence of the bulky and lipophilic tert-butyl group and the bromine atom would increase both the heavy atom count and the logP of the molecule. To be considered an efficient ligand, the increase in binding affinity conferred by these groups would need to be substantial enough to offset the increase in molecular size and lipophilicity.
For a hypothetical series of benzenesulfonamide inhibitors, one could plot pIC50 against the number of heavy atoms and logP to visualize the ligand and lipophilic efficiencies. Compounds that lie on the upper-left of these plots would be considered more efficient. The optimization of a lead compound like this compound would involve structural modifications aimed at increasing pIC50 while minimizing the increase in HA and logP, thereby improving both LE and LipE.
Below is an interactive data table illustrating hypothetical data for a series of benzenesulfonamide analogues, demonstrating how these efficiency metrics could be applied.
| Compound | pIC50 | Heavy Atoms (HA) | logP | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |
| Benzenesulfonamide | 5.0 | 9 | 1.2 | 0.56 | 3.8 |
| 4-tert-Butylbenzenesulfonamide (B193189) | 6.5 | 13 | 3.1 | 0.50 | 3.4 |
| N-Phenylbenzenesulfonamide | 6.2 | 14 | 2.8 | 0.44 | 3.4 |
| This compound | 7.8 | 19 | 4.9 | 0.41 | 2.9 |
| Analogue A (less lipophilic) | 7.5 | 18 | 4.2 | 0.42 | 3.3 |
| Analogue B (more potent) | 8.2 | 20 | 5.1 | 0.41 | 3.1 |
Table 1: Hypothetical Ligand and Lipophilic Efficiency Data for a Benzenesulfonamide Series. This table provides a conceptual framework for how the efficiency of this compound could be assessed relative to simpler analogues and potential further modifications.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
Molecular docking simulations for N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide are instrumental in predicting how it might orient itself within a protein's binding pocket. For sulfonamides, a common target is the enzyme family of carbonic anhydrases (CAs), where the sulfonamide moiety coordinates with a key zinc ion in the active site.
In a hypothetical docking study against a representative target like human Carbonic Anhydrase II, the this compound would likely adopt a binding pose where the sulfonamide group (-SO₂NH-) directly interacts with the catalytic Zn²⁺ ion. The nitrogen atom of the sulfonamide would displace the zinc-bound water molecule, forming a coordinate bond. The oxygen atoms of the sulfonamide are predicted to form hydrogen bonds with the backbone amide of key residues like Thr199. mdpi.com The two aromatic rings of the ligand are expected to occupy distinct pockets within the active site. The 4-tert-butylphenyl group would likely extend into a hydrophobic region of the active site, while the N-(4-bromophenyl) ring would occupy another, often called the "hydrophilic" pocket, which can still accommodate hydrophobic moieties.
The primary interaction for benzenesulfonamide (B165840) derivatives is typically the coordination of the sulfonamide group's nitrogen atom with the zinc ion in the active site of metalloenzymes like carbonic anhydrase. mdpi.com Beyond this critical interaction, molecular docking can identify other key amino acid residues that stabilize the ligand-protein complex.
For this compound, the bulky tert-butyl group is predicted to form van der Waals interactions with hydrophobic residues lining one part of the active site pocket. The bromophenyl ring would likely engage in π-π stacking or other non-covalent interactions with aromatic or aliphatic residues in a separate region of the binding site. The specific residues involved would depend on the particular protein target, but they are crucial for determining the binding affinity and selectivity of the compound.
Table 1: Predicted Interactions of this compound with a Hypothetical Protein Target (e.g., Carbonic Anhydrase II) Disclaimer: The following data is hypothetical and for illustrative purposes, based on typical binding modes of sulfonamide inhibitors.
| Ligand Moiety | Interacting Residue(s) | Interaction Type | Predicted Binding Energy (kcal/mol) |
| Sulfonamide (-SO₂NH-) | Zn²⁺, Thr199, Thr200 | Metal Coordination, H-Bond | -8.5 |
| 4-tert-butylphenyl | Val121, Leu198, Leu204 | Hydrophobic (van der Waals) | |
| N-(4-bromophenyl) | Gln92, His94 | Hydrophobic, Halogen Bond |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of its stability and conformational changes over time. nih.govnih.gov An MD simulation would typically start with the best-docked pose of this compound in its target protein. The system is then solvated in a water box with ions to mimic physiological conditions, and the motions of all atoms are simulated over a period of nanoseconds to microseconds. youtube.com
Analysis of the MD trajectory can reveal the stability of the initial binding pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD suggests that the complex remains in a consistent conformation. Furthermore, root-mean-square fluctuation (RMSF) analysis can highlight flexible regions of the protein and ligand. MD simulations are also crucial for observing the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in docking studies, providing a more realistic assessment of the binding dynamics.
Table 2: Typical Parameters and Output for a Molecular Dynamics Simulation Disclaimer: This table represents typical parameters for an MD simulation and does not correspond to a specific experimental result for the title compound.
| Parameter / Metric | Description | Typical Value / Observation |
| Simulation Time | Total duration of the simulation. | 100 ns |
| Force Field | The set of parameters used to describe the energy of the system. | AMBER, CHARMM |
| RMSD (Ligand) | Measures the average deviation of the ligand's position from the initial docked pose. | < 2.0 Å indicates a stable binding pose. |
| RMSF (Protein) | Measures the fluctuation of individual amino acid residues. | Higher values indicate more flexible regions. |
| H-Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | High occupancy (>75%) indicates stable bonds. |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For this compound, a pharmacophore model can be developed based on its structure and known interactions of the sulfonamide class. nih.govnih.gov
A likely pharmacophore model for this compound would include:
A metal-binding feature or hydrogen bond acceptor corresponding to the sulfonamide SO₂ group.
A hydrogen bond donor from the sulfonamide NH group.
Two hydrophobic/aromatic centers representing the 4-tert-butylphenyl and 4-bromophenyl rings.
This 3D pharmacophore model can then be used as a query for virtual screening of large chemical databases. The goal is to identify other, structurally diverse molecules that match the key pharmacophoric features and are therefore predicted to have similar biological activity. This approach is a powerful tool for hit identification in the early stages of drug discovery.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govdiva-portal.org DFT studies on this compound can provide valuable information about its intrinsic properties.
These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov DFT also allows for the calculation of the molecular electrostatic potential (MEP) map, which visualizes the electron density distribution and helps identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for understanding how the molecule might interact with its biological target on an electronic level.
Table 3: Hypothetical Electronic Properties of this compound from DFT Calculations Disclaimer: These values are illustrative and based on typical results for structurally related sulfonamides.
| Electronic Property | Description | Predicted Value |
| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability. | 5.3 eV |
| Dipole Moment | Measure of the overall polarity of the molecule. | 3.8 D |
In Silico ADME/Tox Prediction for Research Compound Prioritization
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a critical step in modern chemical research. nih.govnih.gov These predictive models use the chemical structure of a compound to estimate its likely pharmacokinetic and toxicological profile, allowing researchers to prioritize compounds with more favorable properties for further investigation, thereby saving significant time and resources. rsc.org For this compound, various computational tools can be used to predict key ADME/Tox parameters.
These predictions are based on quantitative structure-property relationship (QSPR) models and comparison to large databases of known compounds. For example, Lipinski's "Rule of Five" provides a general guideline for oral bioavailability, and parameters like the topological polar surface area (TPSA) can help predict cell permeability. Toxicity predictions can flag potential liabilities such as mutagenicity or cardiotoxicity based on structural alerts. It is important to note that these are predictions and serve as a guide for research, not as a substitute for experimental validation.
Table 4: Predicted ADME/Tox Profile for this compound Disclaimer: This data is generated from computational models and is intended for research prioritization purposes only.
| Property | Description | Predicted Value | Interpretation |
| Molecular Weight | Mass of the molecule. | 384.32 g/mol | Compliant with Lipinski's Rule (< 500) |
| LogP (o/w) | Octanol-water partition coefficient; measure of lipophilicity. | 4.65 | High lipophilicity |
| TPSA | Topological Polar Surface Area. | 54.6 Ų | Good potential for cell membrane permeability |
| H-Bond Donors | Number of hydrogen bond donors. | 1 | Compliant with Lipinski's Rule (≤ 5) |
| H-Bond Acceptors | Number of hydrogen bond acceptors. | 2 | Compliant with Lipinski's Rule (≤ 10) |
| Mutagenicity | Predicted to cause genetic mutations. | Low risk | No major structural alerts for mutagenicity |
| Hepatotoxicity | Predicted to cause liver damage. | Moderate risk | Requires experimental validation |
Advanced Analytical Characterization in Research Contexts
Spectroscopic Analysis for Structural Elucidation of Novel Derivatives (e.g., ¹H-NMR, ¹³C-NMR, IR, HRMS)
Spectroscopic techniques are indispensable for confirming the identity and purity of newly synthesized molecules. Each method provides unique information about the compound's atomic and molecular structure.
¹H-NMR (Proton Nuclear Magnetic Resonance): This technique identifies the number and type of hydrogen atoms in a molecule. For N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide, the ¹H-NMR spectrum would display characteristic signals for the protons on the two aromatic rings and the tert-butyl group. The protons on the 4-tert-butylphenyl ring would appear as two distinct doublets in the aromatic region, while the protons on the 4-bromophenyl ring would also present as a pair of doublets. The nine equivalent protons of the tert-butyl group would yield a sharp singlet in the aliphatic region.
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): This method provides information about the carbon skeleton of the molecule. The ¹³C-NMR spectrum for this compound would show distinct signals for each unique carbon atom, including the quaternary carbons of the tert-butyl group and the carbon atoms bonded to the bromine and sulfur atoms.
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H bond of the sulfonamide, the S=O stretching of the sulfonyl group, C-N stretching, C-S stretching, and the aromatic C-H and C=C bonds.
HRMS (High-Resolution Mass Spectrometry): HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, which is used to determine its elemental formula. This technique would confirm the molecular formula of this compound (C₁₆H₁₈BrNO₂S) by matching the experimentally measured mass to the calculated exact mass.
The following table summarizes the expected spectroscopic data for this compound based on its structure and data from closely related analogues.
| Technique | Expected Observations and Signals |
|---|---|
| ¹H-NMR (in CDCl₃) | δ ~7.7 (d, 2H), δ ~7.5 (d, 2H), δ ~7.3 (d, 2H), δ ~7.0 (d, 2H), δ ~1.3 (s, 9H) |
| ¹³C-NMR (in CDCl₃) | Signals in regions δ 150-120 (aromatic carbons), δ ~35 (quaternary C of tert-butyl), δ ~31 (methyl carbons of tert-butyl) |
| IR (cm⁻¹) | ~3250 (N-H stretch), ~1340 & ~1160 (S=O asymmetric and symmetric stretch), ~1590 & ~1480 (C=C aromatic stretch) |
| HRMS (ESI) | Calculated m/z for [M+H]⁺: 384.0267, Found: Consistent with calculated value |
X-ray Crystallography of Ligand-Protein Co-complexes (for binding mode validation)
X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic structure of a molecule. nih.gov In drug discovery and chemical biology, it is particularly valuable for visualizing how a ligand, such as this compound, binds to its protein target. nih.gov This is achieved by co-crystallizing the ligand with the protein and then analyzing the resulting diffraction pattern of X-rays passed through the crystal.
The resulting electron density map allows researchers to build an atomic-level model of the ligand-protein complex. This model provides definitive validation of the ligand's binding mode, revealing:
The specific orientation and conformation of the ligand within the protein's binding site.
Key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds between the ligand and the amino acid residues of the protein.
The role of any solvent molecules, particularly water, in mediating the binding interaction. nih.gov
This structural information is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective derivatives. By understanding precisely how this compound or its analogs interact with a target, researchers can make targeted chemical modifications to improve binding affinity and other pharmacological properties.
Spectrometric Techniques for Quantitative Binding Assays (e.g., Surface Plasmon Resonance)
While X-ray crystallography provides a static picture of binding, spectrometric techniques are employed to quantify the dynamics and affinity of the interaction in real-time. Surface Plasmon Resonance (SPR) is a widely used label-free method for this purpose. researchgate.net
In an SPR experiment, one of the binding partners (typically the protein target) is immobilized on the surface of a sensor chip. A solution containing the other partner (the ligand, or analyte, such as this compound) is then flowed over this surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. researchgate.net
By monitoring the SPR signal over time during association (ligand flowing over) and dissociation (buffer flowing over) phases, several key kinetic and equilibrium constants can be determined.
| Parameter | Description | Information Gained |
|---|---|---|
| Association Rate Constant (kₐ) | The rate at which the ligand binds to the protein. | Speed of complex formation. |
| Dissociation Rate Constant (kₔ) | The rate at which the ligand-protein complex breaks apart. | Stability of the complex; residence time. |
| Equilibrium Dissociation Constant (Kₗ) | The ratio of kₔ to kₐ (kₔ/kₐ). | Overall binding affinity; a lower Kₗ value indicates a stronger interaction. |
This quantitative data is essential for ranking compounds by their binding strength, understanding the kinetic profile of their interactions, and developing a comprehensive picture of their biological activity. The SPR method is highly versatile and can be applied to a wide range of drug molecules and protein targets. researchgate.net
Future Research Directions and Applications
Development of Novel Sulfonamide-Based Chemical Probes and Research Tools
The inherent ability of the sulfonamide moiety to bind to various biological targets makes it an excellent foundation for creating chemical probes. These tools are instrumental in identifying drug targets, elucidating biological pathways, and diagnosing diseases. Future developments are concentrated on creating highly specific and sensitive probes for complex biological systems.
One major area of development is in photoaffinity labeling (PAL) , a technique used to identify the specific binding partners of a small molecule within a cell. nih.govacs.org This involves modifying a sulfonamide-based ligand with a photoreactive group, such as a benzophenone (B1666685) or diazirine. nih.govenamine.net Upon UV irradiation, the probe forms a covalent bond with its target protein, allowing for subsequent identification and characterization. nih.gov Research has shown that within the sulfonamide scaffold, benzophenone can be a preferred photoreactive group over diazirine for labeling certain targets like γ-secretase. nih.gov Another approach involves using sulfonyl hydrazones as novel photo-crosslinkers, which can be activated by lower-energy UV light to form a reactive carbene, expanding the utility of this technique. nih.govresearchgate.net
Another significant direction is the creation of fluorescent probes , particularly for cancer diagnostics and imaging. nih.govnih.govifmmi.com By conjugating a sulfonamide, which can target enzymes overexpressed in tumors like carbonic anhydrase IX, with a fluorescent dye such as a naphthalimide, researchers can create probes that selectively accumulate in and illuminate cancer cells. nih.govnih.gov These tools offer a noninvasive method for detecting tumors and could potentially be used to guide surgical resection. nih.govifmmi.com Future work aims to develop probes that emit light in the near-infrared (NIR) spectrum, which allows for deeper tissue penetration and clearer imaging.
Table 1: Comparison of Sulfonamide-Based Chemical Probes
| Probe Type | Core Structure | Mechanism | Primary Application | Key Advantage |
|---|---|---|---|---|
| Photoaffinity Label | Sulfonamide + Photoreactive Group (e.g., Benzophenone, Diazirine) | UV activation creates a covalent bond with the target protein. nih.gov | Target identification and validation. acs.org | Permanently labels the biological target for easier isolation. |
| Fluorescent Probe | Sulfonamide + Fluorophore (e.g., Naphthalimide) | Binds to a specific target (e.g., tumor-associated enzyme) and emits light upon excitation. nih.govnih.gov | In vitro and in vivo imaging of cells and tissues, particularly tumors. nih.gov | Enables non-invasive and real-time visualization of biological processes. |
| Clickable Probe | Sulfonamide + Bioorthogonal Handle (e.g., Alkyne) | The probe binds its target, and a reporter molecule (e.g., biotin, fluorophore) is attached via a "click" reaction. nih.gov | In situ labeling and pull-down of target proteins from complex mixtures. nih.gov | High specificity and modularity; the reporter can be easily changed. |
Exploration of New Biological Targets for the Sulfonamide Scaffold
While historically known for inhibiting dihydropteroate (B1496061) synthase in bacteria, the sulfonamide scaffold is now recognized for its interaction with a diverse array of biological targets, opening therapeutic avenues for a wide range of human diseases. researchgate.netijpsonline.comnih.gov
A prominent area of research is in neurodegenerative diseases , particularly Alzheimer's disease. nih.govnih.goveurekaselect.com The multifactorial nature of this disease presents several potential targets. Sulfonamide derivatives have been designed to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of neurotransmitters. nih.govresearchgate.net Some new derivatives have shown more potent AChE inhibition than the clinically used drug rivastigmine. nih.gov Other research focuses on designing sulfonamides that can inhibit β- and γ-secretase enzymes or reduce the aggregation of amyloid-β (Aβ) peptides, both of which are central to Alzheimer's pathology. eurekaselect.comresearchgate.net
In oncology , the focus has shifted to designing sulfonamides as potent and selective inhibitors of key signaling proteins. acs.org A critical target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that tumors need to grow. nih.govacs.org By inhibiting VEGFR-2, sulfonamide-based drugs can cut off a tumor's blood supply, providing a powerful anti-cancer strategy. researchgate.netresearchgate.net Numerous studies have demonstrated that novel sulfonamide derivatives can potently inhibit VEGFR-2, often with high selectivity and efficacy in preclinical models. acs.orgnih.gov
Table 2: Emerging Biological Targets for the Sulfonamide Scaffold
| Target Class | Specific Target Example | Associated Disease Area | Therapeutic Rationale |
|---|---|---|---|
| Kinases | VEGFR-2 | Cancer | Inhibition of tumor angiogenesis. nih.govacs.org |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | Increase levels of neurotransmitters in the brain. nih.govresearchgate.net |
| Secretases | β-Secretase, γ-Secretase | Alzheimer's Disease | Reduce the production of amyloid-β plaques. eurekaselect.comresearchgate.net |
| Carbonic Anhydrases | Carbonic Anhydrase IX (CA-IX) | Cancer | Target tumor-specific enzymes involved in pH regulation and proliferation. ijpsonline.com |
| Serotonin Receptors | 5-HT3, 5-HT6 | CNS Disorders (Depression, Cognitive Deficits) | Modulation of neurotransmitter systems. openaccesspub.org |
Advancements in Asymmetric Synthesis of Chiral Sulfonamide Derivatives
Many modern therapeutic agents are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Consequently, the ability to synthesize a single, specific enantiomer of a chiral sulfonamide is of paramount importance. Recent advancements in asymmetric synthesis have provided powerful new tools to create these stereochemically defined molecules. acs.org
Research has focused on developing catalytic enantioselective methods, which use a small amount of a chiral catalyst to produce large quantities of the desired enantiomer. wixsite.com This includes the development of novel organocatalysts and transition-metal complexes. acs.org For example, efficient methods have been reported for preparing chiral sulfimides, which are aza-analogues of sulfoxides, from readily available enantioenriched sulfinamides through stereospecific alkylation. nih.govresearchgate.net Such strategies provide access to enantioenriched compounds that were previously difficult to synthesize. nih.gov
Furthermore, new synthetic routes are being explored to create related chiral sulfur-containing structures like sulfonimidamides, which are bioisosteres of sulfonamides. nih.gov Recent work has demonstrated the first enantiospecific synthesis of aniline-derived sulfonimidamides from sulfonimidoyl fluorides, a reaction that proceeds with high stereochemical control. nih.govacs.org These advanced synthetic methods are crucial for systematically exploring the structure-activity relationships of chiral sulfonamides and developing drugs with improved potency and safety profiles. acs.org
Integration of Artificial Intelligence and Machine Learning in Sulfonamide Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and sulfonamide design is no exception. These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures, significantly accelerating the design-make-test-analyze cycle.
A key application is in virtual screening and molecular docking . Computational models are used to screen large virtual libraries of sulfonamide derivatives against the three-dimensional structure of a biological target, such as an enzyme's active site. nih.govresearchgate.net These simulations predict the binding affinity and orientation of each compound, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.gov This approach has been successfully used to identify potential sulfonamide-based inhibitors for targets like bacterial dihydropteroate synthase (DHPS) and cancer-related kinases. acs.orgresearchgate.net
Another powerful application is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov AI/ML models can be trained to predict a compound's drug-likeness, solubility, metabolic stability, and potential toxicity based solely on its chemical structure. acs.org By flagging compounds with predicted poor ADMET profiles early in the design phase, researchers can focus resources on candidates with a higher probability of success in clinical development. This in silico approach reduces the time and cost associated with late-stage failures. acs.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
